![molecular formula C24H24FN5O3S B2393486 2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 1359313-05-5](/img/structure/B2393486.png)
2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide
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Overview
Description
This compound is a complex organic molecule with several functional groups, including a pyrazolopyrimidine core, a thioether linkage, and a fluorophenyl group. The presence of these groups suggests that it could have interesting chemical and biological properties .
Chemical Reactions Analysis
The chemical reactions this compound might undergo would depend on its functional groups. For example, the pyrazolopyrimidine core might undergo reactions typical of heterocyclic compounds, while the thioether linkage could be susceptible to oxidation .Scientific Research Applications
Anticancer Applications
Compounds structurally related to the given chemical have shown promise in anticancer research. For instance, derivatives with modifications on the pyrimidine ring have been evaluated for their cytotoxic activity against cancer cell lines. The design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have resulted in compounds with appreciable cancer cell growth inhibition against a variety of cancer cell lines, highlighting the potential of such compounds in anticancer therapy (Al-Sanea et al., 2020).
Antioxidant Activity
Research into the antioxidant properties of compounds with similar structures has been conducted, with some showing significant activity. Coordination complexes constructed from pyrazole-acetamide derivatives, for example, have demonstrated considerable antioxidant activity in vitro, suggesting potential therapeutic applications for managing oxidative stress-related diseases (Chkirate et al., 2019).
Imaging and Diagnostic Applications
Certain derivatives have been explored for their use in imaging, particularly in positron emission tomography (PET) for the detection of neuroinflammation and potentially for cancer diagnostics. For instance, pyrazolo[1,5-a]pyrimidineacetamides have been identified as selective ligands for the translocator protein (18 kDa), with derivatives such as DPA-714 being designed for fluorine-18 labeling and in vivo PET imaging, underscoring their utility in medical diagnostics (Dollé et al., 2008).
Anti-inflammatory Activity
Compounds related to the given chemical structure have also been investigated for their anti-inflammatory properties. Novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have been synthesized and shown significant anti-inflammatory activity, indicating their potential in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3S/c1-4-30-22-21(15(2)28-30)27-24(34-14-20(31)26-18-10-8-17(25)9-11-18)29(23(22)32)13-16-6-5-7-19(12-16)33-3/h5-12H,4,13-14H2,1-3H3,(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISQTJRJXPLDLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide |
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